

Confirming PD 174265 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: PD 174265

Cat. No.: B15615081

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to confirm the cellular target engagement of **PD 174265**, a potent and reversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. We will objectively compare its performance with other well-established EGFR inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your studies.

Introduction to PD 174265 and EGFR Target Engagement

PD 174265 is a cell-permeable, ATP-competitive inhibitor of EGFR tyrosine kinase with high potency.^[1] Confirming that a small molecule like **PD 174265** engages its intended target, EGFR, within a cellular context is a critical step in preclinical drug development. Target engagement can be assessed through direct and indirect methods. Direct methods measure the physical interaction between the compound and the target protein, while indirect methods evaluate the functional consequences of this interaction, such as the inhibition of downstream signaling pathways.

This guide will focus on three key experimental approaches to confirm EGFR target engagement:

- Western Blotting to measure the inhibition of EGFR autophosphorylation.

- Cellular Thermal Shift Assay (CETSA) to provide evidence of direct target binding in cells.
- Cell Viability Assays to assess the downstream cellular consequences of EGFR inhibition.

We will compare the activity of **PD 174265** with other notable EGFR inhibitors, including the reversible inhibitors Gefitinib and Erlotinib, and the irreversible inhibitors Afatinib and Osimertinib.

Comparative Analysis of EGFR Inhibitor Potency

The following tables summarize the inhibitory concentrations (IC₅₀) of **PD 174265** and comparator compounds for EGFR kinase activity, cellular phosphorylation, and cell viability. Lower IC₅₀ values indicate higher potency.

Table 1: Inhibition of EGFR Kinase Activity and Cellular Phosphorylation

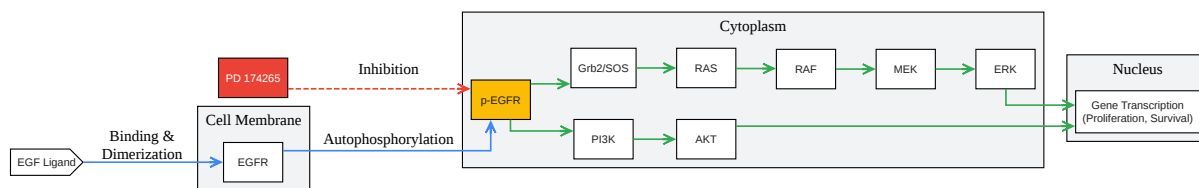
Compound	Type	Target	IC50 (in vitro kinase assay)	Cellular p-EGFR Inhibition IC50	Cell Line
PD 174265	Reversible	EGFR	0.45 nM[1]	39 nM (EGF-induced)	Not Specified
Gefitinib	Reversible	EGFR	37 nM (Tyr1173)	~13-77 nM	HCC827, PC9
Erlotinib	Reversible	EGFR	2 nM	20 nM	EGFR-expressing cells
Afatinib	Irreversible	EGFR/HER2	0.5 nM (wt EGFR), 0.4 nM (L858R)	~0.1 µM (Tyr845)	H1975
Osimertinib	Irreversible	EGFR (mutant selective)	2.3 nM (L858R), 4.0 nM (L858R/T790M)	<14 nM	HCC827

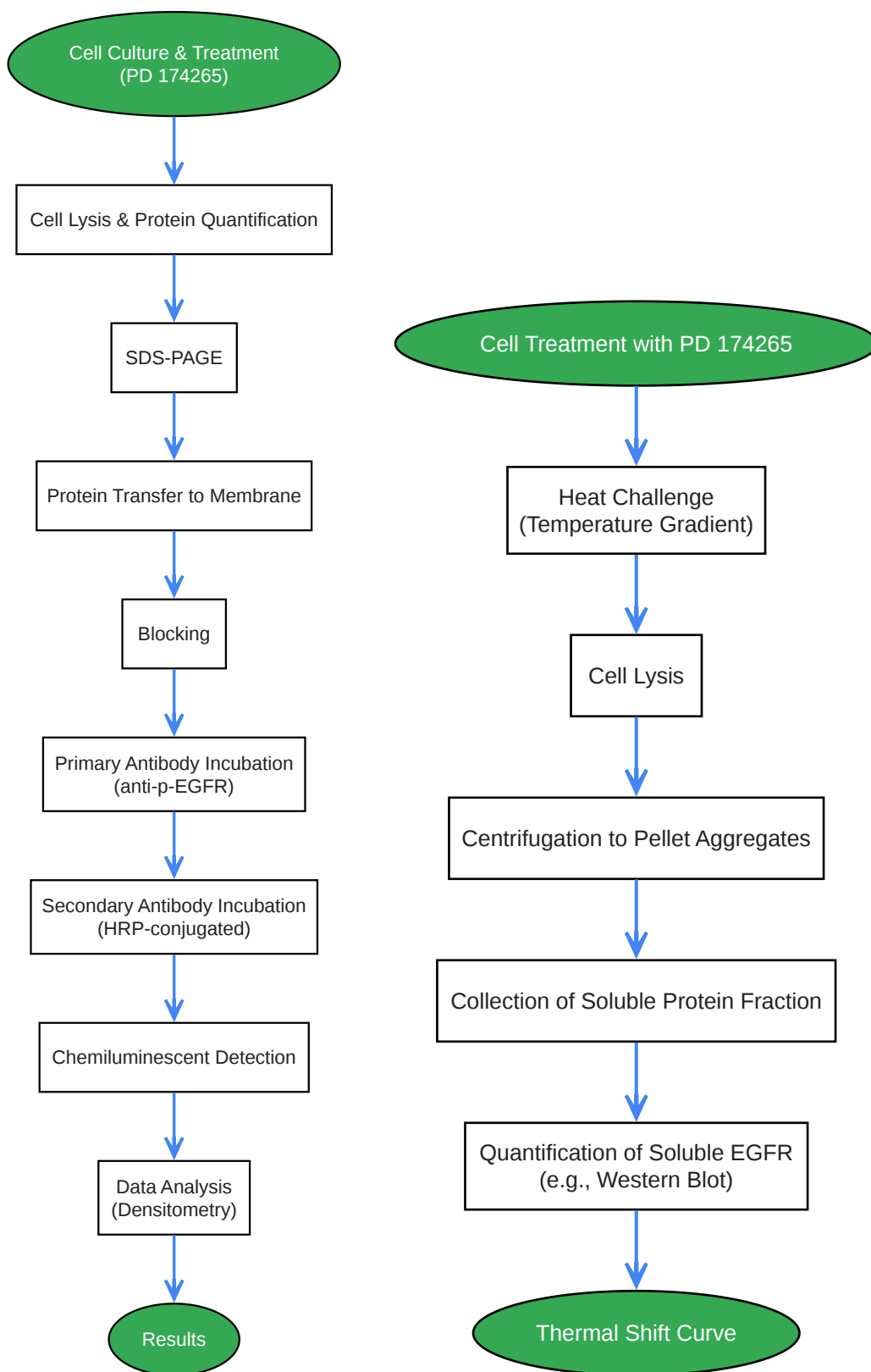
Table 2: Inhibition of Cancer Cell Viability (EC50/IC50)

Compound	Cell Line	EGFR Status	EC50/IC50
Gefitinib	H3255	L858R mutant	0.003 µM
Erlotinib	HNS cells	Not Specified	20 nM
Afatinib	H1975	L858R + T790M mutant	3.8 µM
Osimertinib	A549	Wild-type	3 µM

Mandatory Visualizations

Here we provide diagrams illustrating the EGFR signaling pathway and key experimental workflows.





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References

- 1. PD 174265, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
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